molecular formula C13H10N4O B2857295 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one CAS No. 866009-15-6

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one

Cat. No. B2857295
CAS RN: 866009-15-6
M. Wt: 238.25
InChI Key: ZSAXRACSUITJPE-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl is a common structural motif found in many organic compounds . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methyl group. This structure can be part of larger molecules, such as benzotriazinones, which are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) with a wide range of biological activities .


Synthesis Analysis

The synthesis of pyridin-4-ylmethyl derivatives often involves the use of classical molecular simulation methods . For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of pyridin-4-ylmethyl derivatives can be complex and varies depending on the specific compound. For instance, the structure of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was described as a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .


Chemical Reactions Analysis

The chemical reactions involving pyridin-4-ylmethyl derivatives can be diverse. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involved the use of magnesium oxide nanoparticles as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridin-4-ylmethyl derivatives depend on the specific compound. For instance, the compound N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide was described as light-yellow crystals .

Scientific Research Applications

Biomedical Research

In the realm of biomedical research , this compound is part of the pyrazolopyridine family, which has been extensively studied for its biological activities . These compounds have shown promise in the development of new therapeutic agents due to their structural similarity to purine bases like adenine and guanine. They have been explored for their potential in treating diseases such as cancer, where they may act as kinase inhibitors or influence cell proliferation and differentiation .

Chemistry and Synthesis

In chemistry , particularly synthetic organic chemistry, this compound can serve as a building block for creating complex molecules with specific functions . Its structure allows for various substitutions that can lead to the synthesis of novel compounds with potential applications in drug development and other areas of chemical research.

Materials Science

In materials science , compounds like “3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one” can be used to design new materials with unique properties . For example, they can be incorporated into metal-organic frameworks (MOFs) to control framework flexibility, which is crucial for applications in gas storage, separation, and catalysis .

Biochemistry

In the field of biochemistry , the compound’s derivatives can be used to study enzyme interactions, receptor binding, and signal transduction pathways . Understanding these interactions can lead to insights into cellular processes and the development of targeted therapies for various diseases.

Pharmacology

Lastly, in pharmacology , “3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one” and its derivatives are valuable for drug discovery and development . They can be used to create compounds that target specific receptors or enzymes, leading to the development of new drugs with improved efficacy and safety profiles.

Safety and Hazards

The safety and hazards associated with pyridin-4-ylmethyl derivatives can vary greatly depending on the specific compound. For instance, the compound PYRIDIN-4-YL-ACETONITRILE has been classified as having acute toxicity and skin irritation potential .

properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAXRACSUITJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one

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